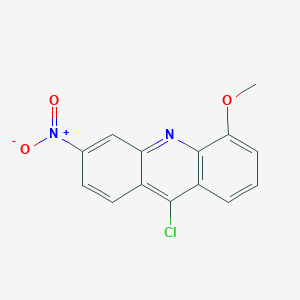
9-Chloro-5-methoxy-3-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-5-methoxy-3-nitroacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-5-methoxyacridine. The process begins with the chlorination of 5-methoxyacridine, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety .
化学反应分析
Types of Reactions
9-Chloro-5-methoxy-3-nitroacridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 9-Chloro-5-methoxy-3-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9-Chloro-5-methoxy-3-nitroacridine is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a DNA intercalator. Its ability to insert between DNA base pairs makes it a candidate for developing new anticancer agents and studying DNA-protein interactions .
Medicine
Medicinally, this compound and its derivatives are explored for their cytotoxic properties. They are being investigated as potential treatments for various cancers due to their ability to disrupt DNA replication in cancer cells .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its stable aromatic structure and vibrant color make it suitable for various applications in the textile and printing industries .
作用机制
The primary mechanism of action of 9-Chloro-5-methoxy-3-nitroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This disruption can lead to cell death, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
- 9-Chloro-2-methoxy-6-nitroacridine
- 9-Chloro-6,7-dimethoxy-3-nitroacridine
- 9-Methoxy-10-nitro-anthracene
Uniqueness
Compared to other similar compounds, 9-Chloro-5-methoxy-3-nitroacridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the acridine ring enhances its ability to intercalate into DNA and increases its potential as a therapeutic agent .
生物活性
9-Chloro-5-methoxy-3-nitroacridine (C15H10ClN3O3) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activities of this compound, focusing on its mechanisms of action, anticancer properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10ClN3O3
- Molecular Weight : 303.71 g/mol
- CAS Number : 1744-99-6
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways. The compound exhibits:
- DNA Intercalation : It binds to DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects against tumor cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Cycle Arrest :
- Apoptosis Induction :
- Cytotoxicity :
Study Overview
A series of experiments were conducted to assess the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MiaPaCa-2 | 1.5 | DNA intercalation, apoptosis induction |
| Study 2 | A549 | 4.0 | Topoisomerase inhibition |
| Study 3 | U937 | 0.90 | ROS generation, cell cycle arrest |
Detailed Findings
- Study on Lung Adenocarcinoma Cells :
- Breast Cancer Cell Studies :
属性
CAS 编号 |
1744-99-6 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
9-chloro-5-methoxy-3-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-12-4-2-3-10-13(15)9-6-5-8(17(18)19)7-11(9)16-14(10)12/h2-7H,1H3 |
InChI 键 |
GDGUIIZNYIXNDE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















